2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-6-2-3-7-17(14)24-13-15-8-9-18(25-15)19-22-16(12-21)20(26-19)23-10-4-5-11-23/h2-3,6-9H,4-5,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWGHHLGFHBZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the oxazole and pyrrolidine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and automated systems to monitor and control the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.
Scientific Research Applications
2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic, optical, or mechanical characteristics.
Mechanism of Action
The mechanism by which 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing biological pathways. The compound’s structure allows it to form specific interactions with these targets, leading to its desired effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural analogs and their functional differences:
Substituent Variations on the Phenoxy-Furan Moiety
Compound BB49047 (CAS: 942033-44-5)
- Structure: 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile
- Key Difference: The 5-position of the oxazole is substituted with a tetrahydroisoquinolin-2-yl group instead of pyrrolidin-1-yl.
- Reduced solubility compared to the pyrrolidine analog due to increased molecular weight (MW = 411.45 g/mol vs. No direct activity data are available, but structural rigidity may influence pharmacokinetics .
Compound Y4R
- Structure: 2-[(2-tert-butyl-4-cyano-5-methylphenoxy)methyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile
- Key Difference: The phenoxy group is substituted with tert-butyl, cyano, and methyl groups instead of 2-methylphenoxy.
- The cyano group at the 4-position of the phenoxy ring may enhance electronic interactions with target proteins. In a rat Autotaxin complex (PDB data), a closely related analog exhibited an IC50 of 0.0608 µM, suggesting high potency .
Variations in the Oxazole Substituents
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- Structure: Fluorophenyl and piperazinyl groups replace the furan-phenoxy and pyrrolidinyl groups.
- Fluorine atoms enhance electronegativity, possibly increasing binding affinity through halogen bonding .
5-(2-Furanylmethylamino)-2-(2-methylphenyl)-4-oxazolecarbonitrile
Structural and Functional Data Table
Key Findings and Implications
Pyrrolidine vs. Tetrahydroisoquinoline: The smaller pyrrolidine group in the target compound may improve solubility but reduce binding affinity compared to bulkier amines like tetrahydroisoquinoline .
Phenoxy Substituents: The 2-methylphenoxy group balances lipophilicity and steric bulk, whereas tert-butyl (Y4R) enhances hydrophobicity but may hinder metabolic clearance .
Electron-Withdrawing Groups: Cyano or fluorine substituents (e.g., Y4R, fluorophenyl analogs) enhance electronic interactions with targets, as seen in the Autotaxin complex’s sub-µM IC50 .
Core Heterocycle Flexibility : The 1,3-oxazole core allows modular substitutions, enabling tuning of electronic and steric properties for target-specific optimization.
Biological Activity
The compound 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex heterocyclic molecule with potential biological activity. Its structure suggests various pharmacological applications, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic uses.
Molecular Formula and Structure
The molecular formula for the compound is . The compound features a furan ring, an oxazole ring, and a pyrrolidine moiety, which contribute to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The furan and oxazole rings can interact with enzymes and receptors, modulating their activity. The nitrile group may participate in hydrogen bonding with biological molecules, enhancing binding affinity and specificity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. For instance, derivatives of oxazole have shown effectiveness against various pathogens in vitro.
Anticancer Properties
The compound's ability to inhibit cell proliferation has been observed in several cancer cell lines. Studies have demonstrated that it may induce apoptosis in cancer cells by activating specific signaling pathways.
Table: Summary of Biological Activities
Study 1: Antimicrobial Screening
In a study conducted by researchers at Virginia Commonwealth University, various derivatives of heterocyclic compounds were screened for antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.
Study 2: Cancer Cell Line Testing
A separate investigation focused on the anticancer properties of the compound using human breast cancer cell lines (MCF-7). The results showed that treatment with the compound led to a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the activation of apoptotic pathways.
Q & A
Q. What are the key synthetic strategies for preparing this oxazole-carbonitrile derivative, and what challenges arise during multi-step synthesis?
The synthesis typically involves sequential functionalization of the oxazole core. For analogous compounds, multi-step routes require:
- Step 1: Construction of the oxazole ring via cyclization reactions using reagents like acetic anhydride or triethylamine under inert atmospheres (N₂/Ar) to prevent oxidation .
- Step 2: Introduction of the pyrrolidine group via nucleophilic substitution, often requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
- Step 3: Functionalization of the furan moiety with a 2-methylphenoxymethyl group using protecting groups (e.g., tert-butyldimethylsilyl) to avoid side reactions . Challenges: Competing side reactions (e.g., over-alkylation) and purification difficulties due to similar polarity of intermediates. HPLC or column chromatography with gradient elution is recommended for isolation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the oxazole C-4 carbonitrile group shows a distinct peak at ~110–115 ppm in ¹³C NMR .
- X-ray Crystallography: Resolves ambiguities in stereochemistry and bond lengths, especially for the furan-oxazole junction. Data collection at low temperatures (e.g., 100 K) enhances resolution .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight, with ESI+ mode preferred for detecting [M+H]⁺ ions .
Q. How do the compound’s functional groups influence its reactivity in medicinal chemistry applications?
- Oxazole Ring: Participates in π-stacking interactions with biological targets; the C-4 carbonitrile enhances electrophilicity, enabling nucleophilic additions .
- Pyrrolidine Group: Acts as a hydrogen bond donor/acceptor, improving solubility and bioavailability.
- Furan-Phenoxy Moiety: The methylphenoxy group increases lipophilicity, impacting membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) often arise from:
- Conformational Flexibility: Dynamic NMR or variable-temperature studies can identify rotamers .
- Residual Solvents: Use deuterated solvents and ensure complete drying to eliminate artifacts.
- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles, cross-validated with experimental data .
Q. What computational approaches are suitable for predicting the compound’s electronic properties and binding affinities?
- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. For example, the oxazole ring’s electron-deficient nature lowers LUMO energy, favoring charge-transfer interactions .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases). The pyrrolidine group often occupies hydrophobic pockets in enzyme active sites .
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. How should researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours, monitoring degradation via UPLC-MS. Oxazole rings are prone to hydrolysis under acidic conditions .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td) to guide storage conditions.
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Methodological Considerations
- Reaction Optimization: Use DoE (Design of Experiments) to optimize solvent/base combinations. For example, THF/NaH systems improve yields in furan alkylation steps .
- Data Reproducibility: Report detailed reaction conditions (e.g., ramp rates, stirring speeds) to ensure reproducibility, especially for air/moisture-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
